![molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1](/img/structure/B14408147.png)
1,6-Dibromobicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br2) to form 1,2-dibromocyclohexane.
Cyclopropanation: The 1,2-dibromocyclohexane undergoes a cyclopropanation reaction in the presence of a base, such as sodium hydroxide (NaOH), to form this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or cyclopropanes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .
Applications De Recherche Scientifique
1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar compound without the bromine atoms, used as a reference in studying the reactivity of 1,6-Dibromobicyclo[4.1.0]heptane.
7,7-Dibromobicyclo[4.1.0]heptane: Another brominated derivative with bromine atoms at different positions, used for comparative studies.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
Numéro CAS |
85739-35-1 |
|---|---|
Formule moléculaire |
C7H10Br2 |
Poids moléculaire |
253.96 g/mol |
Nom IUPAC |
1,6-dibromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2 |
Clé InChI |
YMVGBLYVLBUYQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC2(C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


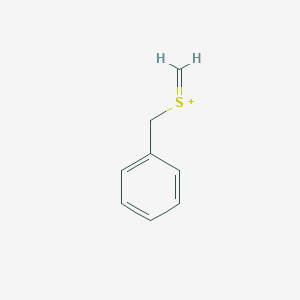

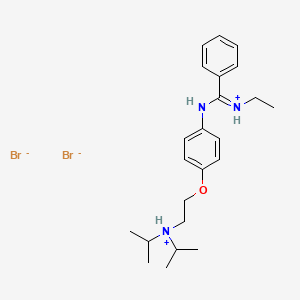
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
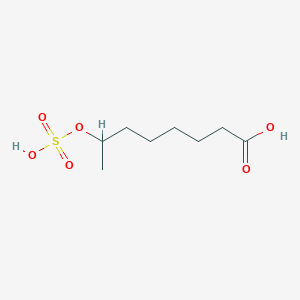
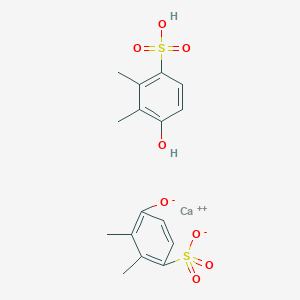
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

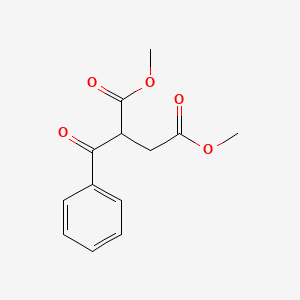
![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
